4-Cyclopropoxy-3-nitrobenzonitrile
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Overview
Description
4-Cyclopropoxy-3-nitrobenzonitrile is an organic compound with the molecular formula C10H8N2O3 and a molecular weight of 204.18 g/mol . It is characterized by a cyclopropoxy group attached to a benzene ring, which also bears a nitro group and a nitrile group. This compound is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
The synthesis of 4-Cyclopropoxy-3-nitrobenzonitrile can be achieved through several methods. One common approach involves the reaction of 4-cyclopropoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by dehydration to yield the nitrile . Another method includes the reaction of 4-cyclopropoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with sodium cyanide to produce the nitrile . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production and cost efficiency .
Chemical Reactions Analysis
4-Cyclopropoxy-3-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with amines to form amides.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, amines, and potassium permanganate. The major products formed from these reactions are the corresponding amines, amides, and carboxylic acids .
Scientific Research Applications
4-Cyclopropoxy-3-nitrobenzonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-3-nitrobenzonitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The nitrile group can also participate in nucleophilic addition reactions, forming covalent bonds with target molecules . These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects .
Comparison with Similar Compounds
4-Cyclopropoxy-3-nitrobenzonitrile can be compared with other similar compounds, such as:
4-Methoxy-3-nitrobenzonitrile: Similar structure but with a methoxy group instead of a cyclopropoxy group.
4-Cyclopropoxybenzonitrile: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitrobenzonitrile: Lacks the cyclopropoxy group, affecting its physical and chemical properties.
The uniqueness of this compound lies in the presence of both the cyclopropoxy and nitro groups, which confer distinct reactivity and potential biological activities .
Properties
Molecular Formula |
C10H8N2O3 |
---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
4-cyclopropyloxy-3-nitrobenzonitrile |
InChI |
InChI=1S/C10H8N2O3/c11-6-7-1-4-10(15-8-2-3-8)9(5-7)12(13)14/h1,4-5,8H,2-3H2 |
InChI Key |
ANXINUARDWEBGH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=C(C=C2)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
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